Heptaethylene glycol monomethyl ether

Descripción general

Descripción

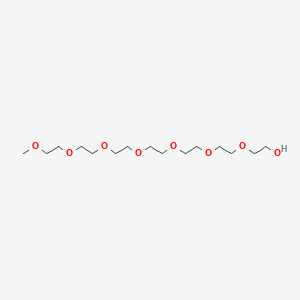

Heptaethylene glycol monomethyl ether, also known as 2,5,8,11,14,17,20-heptaoxadocosan-22-ol, is a compound with the molecular formula C15H32O8. It is a clear liquid that ranges in color from colorless to light yellow or light orange. This compound is part of the polyethylene glycol (PEG) family and is often used as a PEG linker due to its hydrophilic properties, which increase solubility in aqueous media .

Métodos De Preparación

Heptaethylene glycol monomethyl ether can be synthesized through various methods. One common synthetic route involves the reaction of heptaethylene glycol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods often involve similar processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Análisis De Reacciones Químicas

Heptaethylene glycol monomethyl ether undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the ether groups into alcohols using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ether group is replaced by other functional groups using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

HEGM is utilized in drug formulation and delivery systems due to its biocompatibility and ability to modify the pharmacokinetics of therapeutic agents.

Drug Delivery Systems

- Hydrogels : HEGM is used to synthesize hydrogels that can encapsulate drugs for controlled release. For instance, biodegradable tetra-PEG hydrogels have been developed for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects .

PROTAC Linkers

- HEGM serves as a linker in the design of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutics aimed at degrading specific proteins within cells. This application is significant in cancer therapy, where targeting specific oncogenic proteins can lead to improved treatment outcomes .

Material Science Applications

HEGM's properties make it an excellent candidate for various material science applications.

Surface Modifiers

- The compound is used as a surface modifier in the development of self-assembled monolayers, which can enhance the stability and functionality of surfaces in biomedical devices .

Nanotechnology

- HEGM is involved in the preparation of bioactivated quantum dot micelles that contain fluorescent nanocrystals. These nanomaterials are crucial for imaging and diagnostic applications in medical research .

Environmental Applications

HEGM's unique properties allow it to be used in environmental monitoring and remediation efforts.

Tracers and Markers

- Oligomers derived from HEGM are employed as tracers in pharmaceuticals and cosmetics to ensure product authenticity and safety. They are also utilized in identifying oil spills and other environmental contaminants due to their high purity and detectability .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Description |

|---|---|---|

| Pharmaceuticals | Drug Delivery Systems | Biodegradable hydrogels for controlled drug release |

| PROTAC Linkers | Targeted protein degradation in cancer therapy | |

| Material Science | Surface Modifiers | Enhancing stability of biomedical device surfaces |

| Nanotechnology | Bioactivated quantum dot micelles for imaging | |

| Environmental | Tracers and Markers | Authenticity checks in pharmaceuticals; oil spill identification |

Case Study 1: Biodegradable Hydrogels

In a recent study, researchers synthesized hydrogels using HEGM that demonstrated effective drug release profiles for anti-cancer drugs. The hydrogels were shown to maintain structural integrity while allowing controlled release over extended periods, thereby improving therapeutic outcomes without significant side effects.

Case Study 2: Environmental Tracing

Another study highlighted the use of HEGM-derived oligomers as tracers in pharmaceutical products. The research demonstrated that these oligomers could be reliably detected even at low concentrations, making them invaluable for ensuring product safety and compliance with regulatory standards.

Mecanismo De Acción

The mechanism of action of heptaethylene glycol monomethyl ether involves its interaction with various molecular targets and pathways. As a PEG linker, it enhances the solubility and stability of compounds by forming hydrogen bonds with water molecules. This interaction increases the hydrophilicity of the compound, making it more soluble in aqueous environments. Additionally, its ability to form stable complexes with other molecules makes it useful in drug delivery systems, where it can improve the bioavailability and efficacy of therapeutic agents .

Comparación Con Compuestos Similares

Heptaethylene glycol monomethyl ether is unique due to its specific structure and properties. Similar compounds include:

Ethylene glycol monomethyl ether: A simpler glycol ether with fewer ethylene glycol units, used as a solvent in various applications.

Diethylene glycol monomethyl ether: Contains two ethylene glycol units and is used in similar applications as a solvent and in chemical synthesis.

Triethylene glycol monomethyl ether: Contains three ethylene glycol units and is used in the production of various industrial products.

Compared to these compounds, this compound has a higher molecular weight and more ethylene glycol units, which provide enhanced solubility and stability in aqueous environments .

Actividad Biológica

Heptaethylene glycol monomethyl ether (HEGM) is a polyether compound characterized by a linear structure composed of seven ethylene glycol units and a methyl ether group. This compound is part of the polyethylene glycol (PEG) family, known for its hydrophilic properties, which enhance the solubility of hydrophobic substances in aqueous solutions. This article explores the biological activity of HEGM, focusing on its applications, mechanisms of action, and relevant research findings.

HEGM is synthesized through various methods, including the polymerization of ethylene oxide or by the reaction of ethylene glycol with methylating agents. Its chemical formula is represented as , indicating its complex structure and potential for diverse applications in biological systems.

HEGM functions primarily as a surfactant and solubilizing agent. Its ability to enhance the solubility of hydrophobic compounds makes it particularly valuable in drug delivery systems. The primary mechanism involves PEGylation, where HEGM attaches to other molecules (such as drugs or proteins) via covalent bonds. This modification can alter the pharmacokinetic properties of these molecules, improving their stability, solubility, and bioavailability.

Biological Activity and Applications

- Drug Delivery Systems : HEGM's surfactant properties allow it to encapsulate hydrophobic drugs, facilitating their transport through biological membranes. Studies have shown that HEGM can significantly improve the solubility of poorly water-soluble drugs, enhancing their therapeutic efficacy.

- Biocompatibility : Research indicates that HEGM exhibits minimal adverse interactions with biological systems. Its biocompatibility suggests that it can be safely used in various pharmaceutical formulations without eliciting significant toxicity.

- Electrolyte-Gated Transistors : HEGM has been utilized in bioelectronics, particularly in electrolyte-gated transistors (EGTs). These devices leverage HEGM's properties to transduce biological signals into electronic signals, enabling applications in biosensing and bio-monitoring .

Table 1: Summary of Research Findings on HEGM

Case Study: Drug Delivery Enhancement

In a study investigating the use of HEGM as a PEGylation agent for anticancer drugs, researchers found that HEGM-modified drugs exhibited increased circulation time in the bloodstream and reduced clearance rates compared to non-PEGylated counterparts. This resulted in enhanced therapeutic effects and reduced side effects, demonstrating HEGM's potential as an effective drug delivery enhancer.

Toxicological Considerations

While HEGM is generally considered biocompatible, studies have indicated that related compounds within the glycol ether family can exhibit toxicity under certain conditions. For example, ethylene glycol monomethyl ether (EGME), a related compound, has been associated with reproductive toxicity and oxidative stress in various animal models . Therefore, while HEGM shows promise as a safe compound for biomedical applications, ongoing evaluation of its safety profile is essential.

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O8/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h16H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWKUHGLWHMYTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335715 | |

| Record name | 2,5,8,11,14,17,20-Heptaoxadocosan-22-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4437-01-8 | |

| Record name | 2,5,8,11,14,17,20-Heptaoxadocosan-22-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is HEGME used in drug development?

A: HEGME is primarily employed as a structural component in the synthesis of more complex molecules with desired properties. For instance, it serves as a building block in creating amphiphilic polymers, which can self-assemble into micelles in aqueous solutions. [] These micelles can encapsulate hydrophobic drug molecules, enhancing their solubility and bioavailability. []

Q2: Can you provide an example of how the structure of HEGME contributes to its applications?

A: HEGME's hydrophilic nature, attributed to its long ethylene glycol chain, makes it ideal for improving the water solubility of hydrophobic molecules. This is evident in its use in synthesizing amphiphilic double-brush polymers. [] These polymers, comprising a hydrophobic segment and a hydrophilic HEGME segment, exhibit unique self-assembly properties, forming hydrogels at specific concentrations. []

Q3: Are there any analytical methods available for detecting and quantifying HEGME?

A: Yes, researchers have developed a sensitive and specific LC-MS method for determining HEGME levels, particularly in the context of pharmaceutical analysis. [] This method has been validated according to International Conference on Harmonisation (ICH) guidelines, ensuring its reliability for quality control purposes. [] This is crucial when HEGME is used in the synthesis of pharmaceuticals like Benzonatate, where residual amounts need to be carefully monitored. []

Q4: What are the potential advantages of using hyperbranched polymers incorporating HEGME for drug delivery?

A: Hyperbranched polymers with HEGME at their periphery exhibit interesting properties like a lower critical solution temperature (LCST). [] This means they can transition from a soluble state to an insoluble state upon heating, offering potential for controlled drug release applications. The hyperbranched structure, combined with the presence of numerous peripheral HEGME units, contributes to a substantial increase in the LCST compared to linear analogues. []

Q5: Has "click" chemistry been explored for functionalizing HEGME-containing polymers?

A: Yes, researchers have utilized "click" chemistry to introduce functional groups to both the core and periphery of HEGME-containing hyperbranched polymers. [] By incorporating a small fraction of propargyl groups within the polymer structure, researchers can subsequently attach desired molecules via click reactions. This strategy allows for fine-tuning the properties and applications of these polymers without significantly altering their solubility. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.